molecular formula C16H19F3N2O3 B12452817 [5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Cat. No.: B12452817
M. Wt: 344.33 g/mol
InChI Key: LBPIUZRKBGNFFJ-UHFFFAOYSA-N
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Description

5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases .

Medicine

In medicine, 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs with specific therapeutic effects .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl and hydroxyphenyl groups. Examples include:

Uniqueness

The uniqueness of 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C16H19F3N2O3/c1-2-3-4-7-11-10-15(24,16(17,18)19)21(20-11)14(23)12-8-5-6-9-13(12)22/h5-6,8-9,22,24H,2-4,7,10H2,1H3

InChI Key

LBPIUZRKBGNFFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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